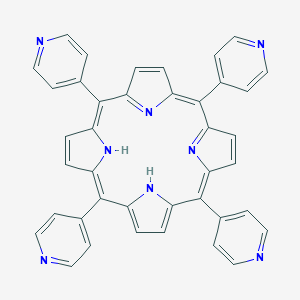

5,10,15,20-四(4-吡啶基)-21H,23H-卟啉

描述

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine (Tetrapyr) is a porphyrin-based compound that has been studied extensively in recent years due to its potential applications in the fields of biochemistry and physiology. This compound was first synthesized in the early 1990s and has since been the subject of numerous research studies. Tetrapyr is a unique molecule that has been used in a variety of laboratory experiments and has been found to possess a range of biological properties.

科学研究应用

水溶性卟啉的合成

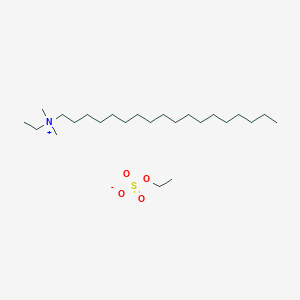

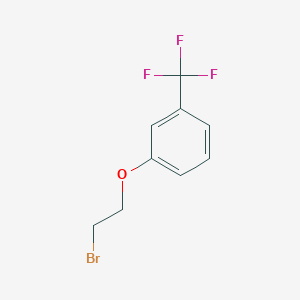

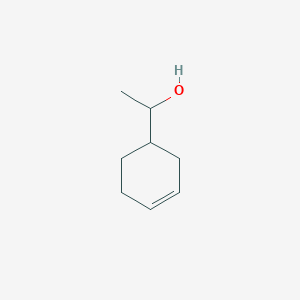

该化合物是通过N-烷基化合成水溶性卟啉的起始材料 . 水溶性卟啉在光动力疗法中具有潜在的应用,光动力疗法是一种用于肿瘤学的治疗方法 .

表面活性卟啉的合成

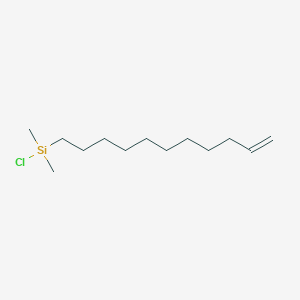

5,10,15,20-四(4-吡啶基)卟啉用于合成表面活性卟啉 . 这些卟啉可用于在分子水平上修饰表面,这在催化、传感器和纳米技术等领域都有应用 .

构建高度有序的三维有机微结构

使用该化合物进行表面活性剂辅助合成路线为构建高度有序的三维有机微结构提供了一种有前景的方法 . 这些结构在光电子学和分子电子学中具有潜在的应用 .

阳离子衍生物的合成

5,10,15,20-四(4-吡啶基)卟啉用于合成其阳离子衍生物 . 这些衍生物在光动力疗法、太阳能转换和催化等领域具有潜在的应用 .

光动力疗法

作用机制

Target of Action

The primary target of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is the Zinc (Zn) ion . The compound forms a coordination complex with Zinc, where the Zinc ion is axially coordinated to the nitrogen atoms of the pyridyl ligands .

Mode of Action

The compound interacts with its target through a process known as coordination polymerization . In this process, the compound forms a circular hexametric cage structure cross-linked by a Zn–N axial coordination of the pyridyl ligands . This interaction results in the formation of micro-scale coordination polymer particles (CPPs) .

Result of Action

The formation of the coordination complex results in the creation of highly organized three-dimensional organic micro-structures . These structures exhibit stronger luminescence intensity over the individual porphyrin molecules , indicating potential applications in the field of photonics and optical materials.

Action Environment

The action of 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine can be influenced by environmental factors such as temperature . For instance, different temperatures during the synthesis process can result in the formation of different shapes of CPPs

安全和危害

未来方向

属性

IUPAC Name |

5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45,48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZSHSJERXNJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066121 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16834-13-2 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016834132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of TPyP?

A1: TPyP has the molecular formula C40H26N8 and a molecular weight of 622.70 g/mol.

Q2: What are the key spectroscopic characteristics of TPyP?

A: TPyP exhibits characteristic absorption bands in the UV-vis region, including a strong Soret band around 420 nm and weaker Q bands between 500-700 nm. [] These bands are sensitive to metalation and aggregation state. []

Q3: How does TPyP interact with surfaces?

A: TPyP readily adsorbs onto various surfaces like gold [, ], silicon [], and ITO [], forming self-assembled monolayers (SAMs) driven by its pyridyl groups. The electrode potential can influence the ordering of TPyP molecules on the surface. [, ]

Q4: Does TPyP form different nanostructures?

A: Yes, TPyP forms a variety of nanostructures depending on the synthetic conditions. These include nanofibers [, , , ], nanospheres [, , , ], nanotubes [, ], nanorods [, , , ], and micro-scale structures like prisms and octahedra. [, ] Surfactant-assisted self-assembly is often used to control the morphology. [, , , , , ]

Q5: How does the central metal ion impact the morphology of TPyP assemblies?

A: The central metal ion plays a crucial role in determining the morphology of TPyP nanoassemblies. For example, in the presence of a surfactant, H2TPyP forms irregular aggregates, ZnTPyP assembles into short nanorods, and TiOTPyP organizes into long nanofibers. []

Q6: Can TPyP act as a photosensitizer?

A: Yes, TPyP and its metal complexes can act as photosensitizers in photodynamic therapy [, , , ] and photocatalytic applications. [, , ] For instance, ZnTPyP nanofibers exhibit enhanced photocatalytic activity compared to nanospheres for the degradation of Rhodamine B under visible light. []

Q7: Does the morphology of TPyP nanostructures influence their photocatalytic performance?

A: Yes, the morphology significantly impacts photocatalytic efficiency. ZnTPyP nanofibers, with their J-aggregate structure, demonstrate superior photocatalytic activity compared to spherical nanostructures due to facilitated electron transfer. []

Q8: Have computational methods been used to study TPyP?

A: Yes, density functional theory (DFT) calculations have been used to investigate the interaction of TPyP with metal atoms like copper, [] analyze charge transport pathways, [] and model excited state electron dynamics. []

Q9: Can computational methods predict the properties of TPyP-based materials?

A: DFT calculations have been used to study the optical limiting properties of TPyP-based metal-organic frameworks, confirming the role of interpenetrated structures in enhancing nonlinear optical performance. []

Q10: What are the potential applications of TPyP in sensing?

A: TPyP and its derivatives have been investigated for use in sensors. For example, a TPyP-modified ITO electrode was developed for the photoelectrochemical detection of nucleotides in water. [] Additionally, a FRET-based sensor utilizing CdTe quantum dots and TPyP was designed for the sensitive detection of organophosphorus pesticides. []

Q11: Can TPyP be used in the construction of metal-organic frameworks (MOFs)?

A: Yes, TPyP is a versatile building block for constructing porous MOFs. These MOFs have shown potential in applications such as photodynamic therapy [] and carbon dioxide capture. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)